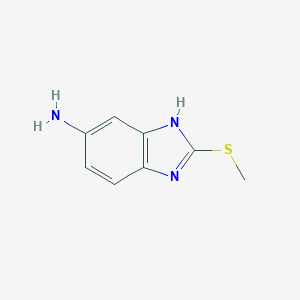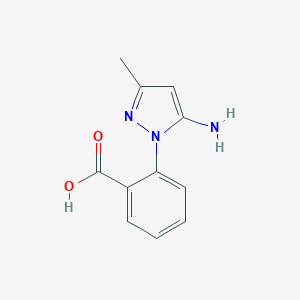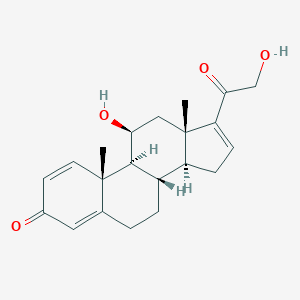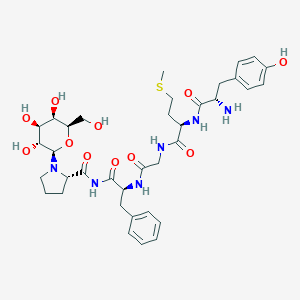
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-, also known as Met-Enk-Gal, is a neuropeptide that belongs to the family of endogenous opioid peptides. It is a synthetic analogue of the natural peptide Met-enkephalin, which is produced in the body in response to pain and stress. Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has been extensively studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- acts on the opioid receptors in the brain and spinal cord. It binds to the mu-opioid receptor with high affinity and activates the receptor, leading to the inhibition of pain transmission. It also has effects on other opioid receptors, including the delta and kappa receptors.
Biochemische Und Physiologische Effekte
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has a range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing the perception of pain. It also has effects on mood and behavior, inducing feelings of euphoria and reducing anxiety. Additionally, it has been shown to have effects on the immune system, modulating inflammation and immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for use. It also has high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying opioid receptor function. However, it is important to note that Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- is a synthetic analogue and may not fully replicate the effects of the natural peptide.
Zukünftige Richtungen
There are several potential future directions for research on Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-. One area of interest is its potential use in the treatment of pain and addiction. Further research is needed to better understand its mechanism of action and potential therapeutic benefits. Additionally, there is potential for the development of new analogues with improved properties and selectivity for specific opioid receptors. Finally, Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- could be used as a tool to study the interactions between opioid receptors and other molecules, providing insights into the complex mechanisms of pain and addiction.
Synthesemethoden
The synthesis of Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has been used in a wide range of scientific research applications. It has been studied for its potential use in the treatment of pain, addiction, and other neurological disorders. It has also been used as a tool in the study of opioid receptors and their interactions with other molecules.
Eigenschaften
CAS-Nummer |
113350-05-3 |
|---|---|
Produktname |
Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- |
Molekularformel |
C36H50N6O11S |
Molekulargewicht |
774.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29-,30-,31+,36+/m0/s1 |
InChI-Schlüssel |
DCANYFWGGDUEFG-NWARPHERSA-N |
Isomerische SMILES |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Andere CAS-Nummern |
113350-05-3 |
Synonyme |
2-Met-5-Pro-(N(1,5))-galactopyranosyl-enkephalinamide enkephalinamide, Met(2)-Pro(5)-(N(1,5))-galactopyranosyl- enkephalinamide, methionyl(2)-proline(5)-(N(1,5))-galactopyranosyl- MPG-enkephalinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



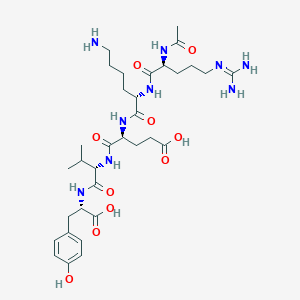
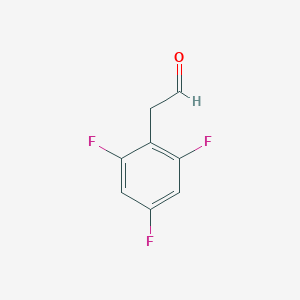
![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
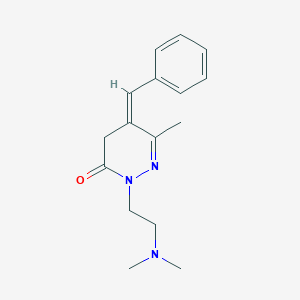
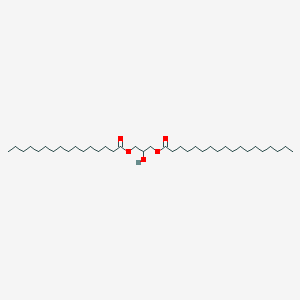
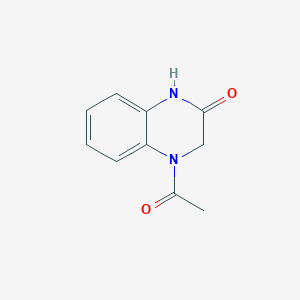
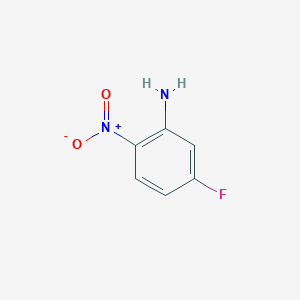
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)
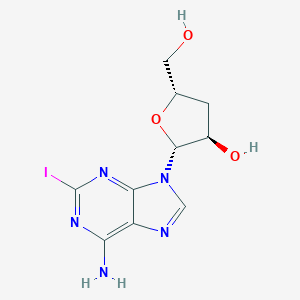

![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
